Whitepaper: Chemical Structure, Physicochemical Profiling, and Synthetic Utility of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
Whitepaper: Chemical Structure, Physicochemical Profiling, and Synthetic Utility of (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
Executive Summary
In the landscape of modern drug development, non-canonical amino acids (ncAAs) are indispensable building blocks for engineering peptide therapeutics and semi-synthetic antibiotics with enhanced pharmacokinetic profiles. (R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid (CAS: 127420-04-6), commonly referred to as (R)-Cbz-2-furylglycine, represents a highly specialized chiral intermediate. By integrating a furan heterocycle, a D-amino acid stereocenter, and a robust Benzyloxycarbonyl (Cbz) protecting group, this compound enables the synthesis of sterically constrained, proteolytically stable active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural causality, physicochemical properties, and validated experimental workflows for its application in medicinal chemistry.
Structural Elucidation & Mechanistic Causality
The molecular architecture of (R)-Cbz-2-furylglycine is deliberately designed to serve specific synthetic and biological functions:
-
The Furan-2-yl Moiety: The electron-rich furan ring alters the lipophilicity and hydrogen-bonding capacity of the resulting peptide or beta-lactam antibiotic. Compared to a standard phenyl ring (as in phenylglycine), the furan oxygen can act as a hydrogen bond acceptor, influencing the conformational dynamics of the target molecule and enhancing binding affinity to target proteins, such as bacterial penicillin-binding proteins (PBPs) (1[1]).
-
The (R)-Stereocenter (D-Configuration): Natural proteases are highly stereoselective, predominantly cleaving peptide bonds formed by L-amino acids. Incorporating the D-enantiomer introduces a critical proteolytic liability shield, drastically extending the in vivo half-life of the synthesized peptide drug.
-
The Cbz (Benzyloxycarbonyl) Protecting Group: The selection of Cbz over tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) is rooted in orthogonal synthesis strategies. Cbz is highly stable to the mildly basic conditions of peptide coupling and resists acidic cleavage. Crucially, it is cleanly removed via catalytic hydrogenolysis ( H2 , Pd/C), which generates only volatile byproducts (toluene and CO2 ). This prevents the formation of reactive carbocations that could alkylate the electron-rich furan ring during deprotection.
Physicochemical Profiling
Understanding the macroscopic properties of (R)-Cbz-2-furylglycine is essential for optimizing solvent selection and predicting chromatographic behavior. The data below synthesizes its core physicochemical parameters (2[2]).
| Parameter | Value / Description |
| IUPAC Name | (2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
| CAS Registry Number | 127420-04-6 |
| Molecular Formula | C14H13NO5 |
| Molecular Weight | 275.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO, Methanol, Ethyl Acetate; Poorly soluble in Water |
| Storage Conditions | 2-8°C, sealed in a dry environment, protected from light |
Experimental Workflows: Synthesis & Chiral Resolution
The production of enantiomerically pure (R)-Cbz-2-furylglycine typically begins with the transamination of furan-2-glyoxylic acid, followed by Cbz protection and rigorous chiral resolution (3[3]).
Synthesis and chiral resolution workflow for (R)-Cbz-2-furylglycine.
Protocol 1: Self-Validating Chiral HPLC Resolution
To ensure scientific integrity, the resolution protocol must act as a self-validating system. Relying solely on optical rotation is insufficient due to potential impurities.
Step-by-Step Methodology:
-
System Equilibration: Equilibrate a preparative Chiralpak AD-H column (or equivalent amylose-based stationary phase) with a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v). The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.
-
Baseline Establishment (Validation Step): Inject a 1 mg/mL standard of racemic Cbz-2-furylglycine. Record the retention times ( tR1 and tR2 ) and verify that the resolution factor ( Rs ) is > 1.5. This proves the system's capability to separate the enantiomers.
-
Preparative Injection: Inject the racemic mixture solution. Collect the fraction corresponding to the (R)-enantiomer (typically the first eluting peak, though this must be confirmed via polarimetry of the isolated fraction).
-
Post-Purification Validation: Re-inject the isolated (R)-fraction onto an analytical chiral column. The complete absence of the (S)-peak validates both the stereochemical purity (target >99% ee) and the efficacy of the separation method, eliminating false positives caused by retention time drift.
Applications in Medicinal Chemistry
(R)-Cbz-2-furylglycine is predominantly utilized in two domains:
-
Semi-Synthetic Beta-Lactams: It serves as a side-chain precursor for advanced cephalosporins. The furan ring enhances the drug's ability to penetrate the outer membrane of Gram-negative bacteria, while the D-configuration provides resistance against beta-lactamases (4[4]).
-
Peptidomimetics: When incorporated into peptide sequences, the rigid, planar furan ring restricts the conformational freedom of the peptide backbone, stabilizing specific secondary structures (like beta-turns) required for target receptor engagement.
Step-by-Step Methodology: Peptide Coupling Workflow
When coupling (R)-Cbz-2-furylglycine to an amine-bearing scaffold, the choice of coupling reagent is critical. The furan ring's electron-withdrawing nature at the alpha-position increases the susceptibility of the activated ester to racemization via an oxazolone intermediate. Therefore, highly efficient activators like HATU must be used.
Mechanistic pathway for peptide coupling and deprotection using (R)-Cbz-2-furylglycine.
Coupling Protocol:
-
Activation: Dissolve 1.0 eq of (R)-Cbz-2-furylglycine and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality note: DIPEA is preferred over Triethylamine because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton scavenger, thereby minimizing premature degradation of the active ester. Stir for 5 minutes at room temperature to form the active HOAt ester.
-
Coupling: Add 1.0 eq of the target amine (e.g., a resin-bound peptide sequence or a beta-lactam nucleus). Stir for 1-2 hours.
-
Validation: Monitor the reaction completion via LC-MS. The mass of the desired Cbz-protected intermediate should be the dominant peak.
-
Deprotection: Once isolated, the Cbz group can be cleanly removed by dissolving the intermediate in Methanol, adding 10% Pd/C (0.1 eq by weight), and stirring under a Hydrogen balloon (1 atm) for 2-4 hours until LC-MS indicates complete mass shift to the free amine.
References
-
PNAS - Dual-encoder contrastive learning accelerates enzyme discovery. Available at:[Link][3]
-
Google Patents - US4389489A - Optically pure heterocyclic aminoacid compounds, a process for their use for the synthesis of medicaments. Available at:[1]
-
ACS Publications - Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1′-Amino-tetrahydrofurans. Available at:[Link][4]
